2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a 4,5-dihydroimidazole derivative featuring a 3,4-dimethoxybenzoyl group at position 1 and a (4-chlorophenyl)methylsulfanyl substituent at position 2. The 3,4-dimethoxybenzoyl group contributes electron-donating methoxy substituents, which could modulate electronic properties and solubility.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-24-16-8-5-14(11-17(16)25-2)18(23)22-10-9-21-19(22)26-12-13-3-6-15(20)7-4-13/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAVOOQVZURKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach starts with the preparation of the 4-chlorophenylmethyl sulfanyl intermediate, which is then reacted with 3,4-dimethoxybenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or alkyl groups .
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular function or signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure and Saturation
4,5-Dihydroimidazole vs. Aromatic Imidazole The 4,5-dihydroimidazole core in the target compound distinguishes it from fully unsaturated imidazoles (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole ). For instance, dihydroimidazoles may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .
Substituent Effects
Sulfanyl vs. Non-Sulfanyl Groups The sulfanyl (-S-) linker in the target compound contrasts with imidazoles bearing direct aryl or alkyl substituents. For example, 2-[(4-Nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole shows altered physicochemical properties compared to its non-sulfanyl analogs .
Chlorophenyl vs. Other Aromatic Substituents
The 4-chlorophenyl group is a common bioisostere in drug design. Compared to 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole , the chloro substituent increases electronegativity and lipophilicity, which may enhance membrane permeability or receptor binding.
Methoxy vs. Other Electron-Donating Groups
The 3,4-dimethoxybenzoyl group in the target compound differs from 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole , where methoxy groups at the 3,5-positions may create distinct electronic environments. Meta-substitution (3,5) vs. vicinal substitution (3,4) could influence steric and electronic interactions with biological targets.
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific imidazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H18ClN2O3S
- Molecular Weight : 358.84 g/mol
The compound features a chlorophenyl group, a sulfanyl linkage, and a dimethoxybenzoyl moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities including:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Inhibits growth of fungi.
- Antitumor : Exhibits cytotoxic effects on cancer cells.
- Anti-inflammatory : Reduces inflammation in various models.
Antibacterial Activity
The antibacterial properties of imidazole derivatives have been extensively studied. For example, a study by Jain et al. evaluated the antimicrobial activity of various imidazole compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results are summarized in Table 1.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 20 | E. coli |
| Compound A | 25 | S. aureus |
| Compound B | 18 | B. subtilis |
The compound demonstrated significant antibacterial activity, particularly against E. coli, suggesting its potential as an antimicrobial agent.
Antifungal Activity
In addition to antibacterial effects, the compound also exhibits antifungal properties. Studies have shown that imidazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity is believed to be due to the disruption of fungal cell membranes.
Antitumor Activity
Imidazole derivatives have been reported to possess antitumor activity. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies
Several case studies highlight the efficacy of imidazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with an imidazole derivative resulted in significant improvement in symptoms and bacterial clearance.
- Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited tumor cell proliferation in various cancer lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
